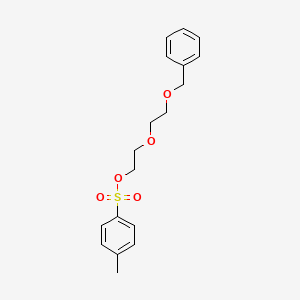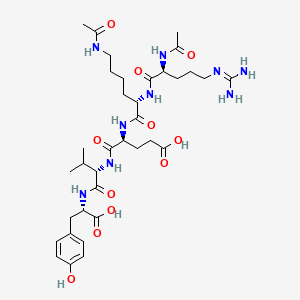
Berlopentin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Berlopentin is splenopentin analog used to treat HIV positive patients; has immunostimulatory properties. Splenopentin--influence on antibody formation in immunosuppressed animals and on phagocytic capability of human granulocytes.
Aplicaciones Científicas De Investigación
Pharmacokinetics Interaction with Caffeine
Berlopentin's influence on the clearance of drugs metabolized by hepatic microsomal oxidation was studied, showing that it does not significantly affect caffeine elimination, indicating that Berlopentin coadministration is unlikely to affect the clearance of such drugs (Simon et al., 1992).
Inhibition of Adenylyl Cyclase
Research on the ORL1 receptor, closely related to opioid receptors, found that in cells transfected with ORL1, etorphine, a nonselective opiate agonist, mediated inhibition of adenylyl cyclase. Although not directly referencing Berlopentin, this study highlights the complexity of receptor interactions, which may be relevant for understanding Berlopentin's broader pharmacological effects (Mollereau et al., 1994).
Antitumor Effects and Drug Development
Berlopentin's application in the antitumor domain is not directly studied, but the evolution of drug discovery, especially in molecular biology and genomic sciences, has led to the development of more tailored drugs targeting specific molecular defects, a principle that could be applicable to Berlopentin (Drews, 2000).
Potential in Genomic Research
The development of CTRL, a dynamic consent and participant engagement platform, exemplifies the advancements in genomic research. While not directly involving Berlopentin, this research area's growth indicates increasing opportunities for drug research and application in genomic medicine, which may include drugs like Berlopentin in the future (Haas et al., 2021).
Antithrombotic Medicine
A study on the aqueous extract of Rabdosia rubescens, used traditionally as an antithrombotic medicine, found that it inhibits platelet aggregation and thrombosis. While Berlopentin is not directly referenced, the exploration of natural compounds in this field could inform further research on similar compounds like Berlopentin (Wang et al., 2015).
Propiedades
Número CAS |
91418-71-2 |
|---|---|
Nombre del producto |
Berlopentin |
Fórmula molecular |
C35H55N9O11 |
Peso molecular |
777.9 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-6-acetamido-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H55N9O11/c1-19(2)29(33(53)43-27(34(54)55)18-22-10-12-23(47)13-11-22)44-32(52)26(14-15-28(48)49)42-31(51)25(8-5-6-16-38-20(3)45)41-30(50)24(40-21(4)46)9-7-17-39-35(36)37/h10-13,19,24-27,29,47H,5-9,14-18H2,1-4H3,(H,38,45)(H,40,46)(H,41,50)(H,42,51)(H,43,53)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,39)/t24-,25-,26-,27-,29-/m0/s1 |
Clave InChI |
KSWRINCJIKCVPA-RRUDZPKISA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCN=C(N)N)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
RXEVY |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(N(alpha)-acetyl-Arg)-(N(epsilon)-acetyl-Lys)-Glu-Val-Tyr (N(alpha)-acetylarginyl)-(N(epsilon)-acetyllysyl)-glutamyl-valyl-tyrosine berlopentin berlopentin hydrochloride DA SP-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



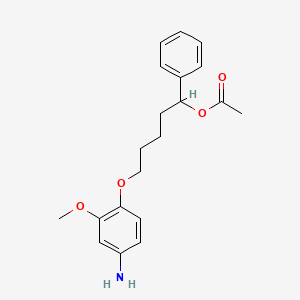
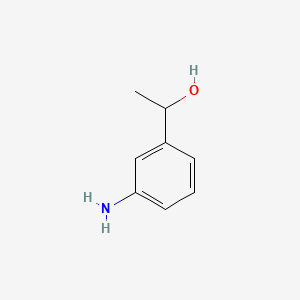

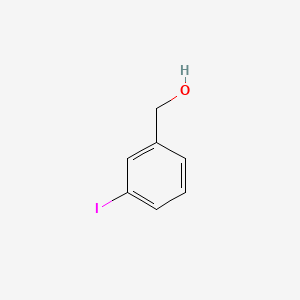



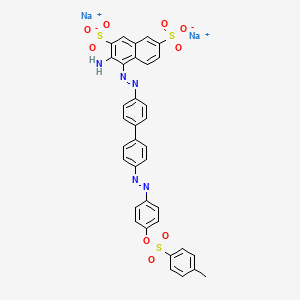
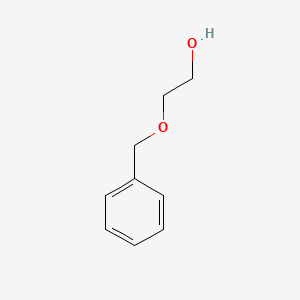

![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)
